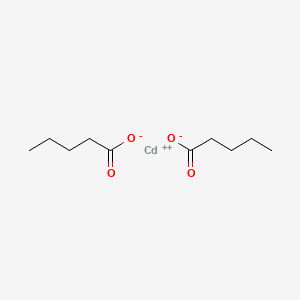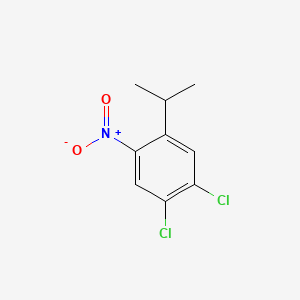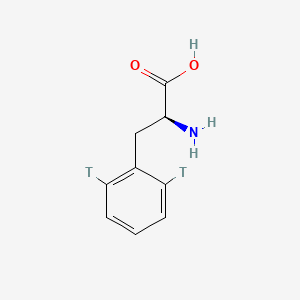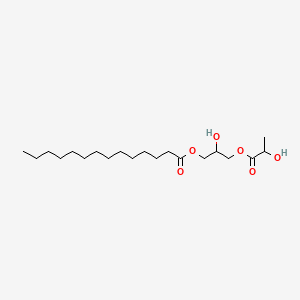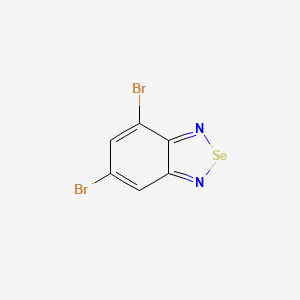
3-Cyclooctylidene-2-methylpropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclooctylidene-2-methylpropyl acetate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.33916 g/mol . It is known for its unique structure, which includes a cyclooctylidene group attached to a methylpropyl acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctylidene-2-methylpropyl acetate can be achieved through several methods. One common approach involves the reaction of cyclooctanone with methylpropanol in the presence of an acid catalyst to form the intermediate 3-Cyclooctylidene-2-methyl-1-propanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclooctylidene-2-methylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclooctylidene-2-methylpropyl acetate is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Mecanismo De Acción
The mechanism of action of 3-Cyclooctylidene-2-methylpropyl acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclooctylidene-2-methyl-1-propanol acetate
- Cyclooctanone derivatives
- Methylpropyl acetate derivatives
Uniqueness
3-Cyclooctylidene-2-methylpropyl acetate stands out due to its cyclooctylidene group, which imparts unique chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering distinct advantages over other similar compounds .
Propiedades
Número CAS |
93892-53-6 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(3-cyclooctylidene-2-methylpropyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h10,12H,3-9,11H2,1-2H3 |
Clave InChI |
RUFVZOVYGPWUAD-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C)C=C1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


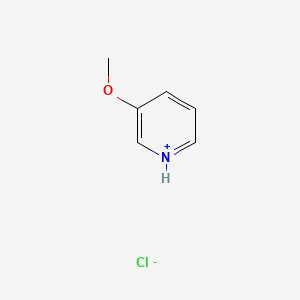
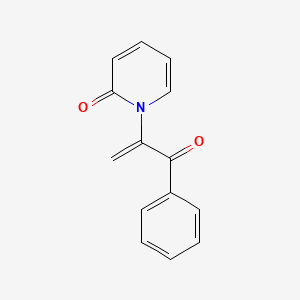


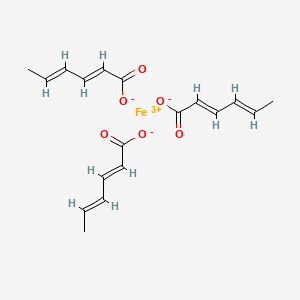
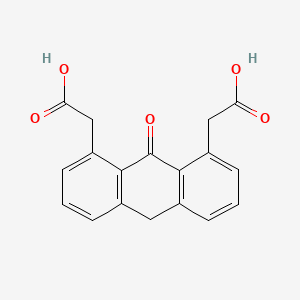
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
